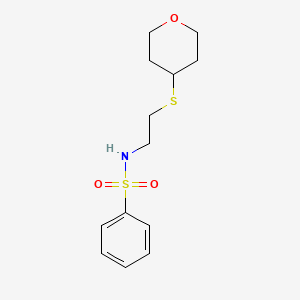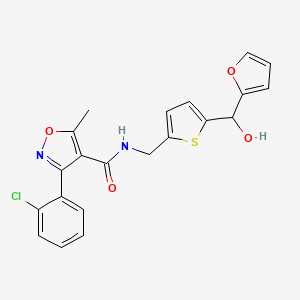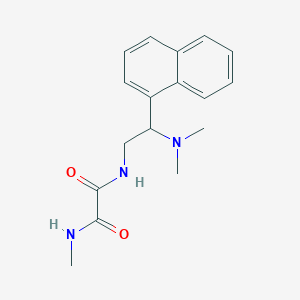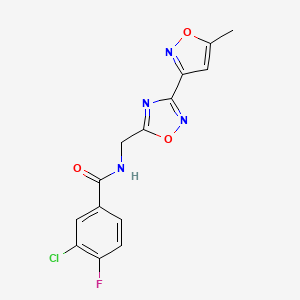
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid” is a chemical compound with the molecular formula C7H11NO3. It’s a research compound and not intended for human or veterinary use. The compound is related to oxazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid” includes a five-membered ring containing one oxygen atom and a nitrogen atom . The compound has a molecular weight of 157.169.
Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
- Research has demonstrated the synthesis of new compounds through reactions involving 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid or its derivatives. This includes the creation of various esters and acids through reactions with other chemical entities, contributing to the field of organic chemistry and material sciences (Bonanomi & Palazzo, 1977), (Janda, 2001).
2. Structural and Spectroscopic Studies
- Studies have been conducted on the structural and spectroscopic properties of compounds derived from 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. These include X-ray diffraction, IR, NMR, and other spectroscopic techniques to understand the molecular structure and properties of these compounds (Şahin et al., 2014).
3. Photovoltaic and Electronic Applications
- Research into the design of novel donor materials for organic solar cells has involved derivatives of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. These studies aim to develop more efficient photovoltaic compounds for high-tech applications, demonstrating the potential of these derivatives in renewable energy technologies (Khan et al., 2019).
4. Antimicrobial Activities
- Some derivatives of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid have been studied for their antimicrobial properties. This includes the synthesis and evaluation of compounds with potential antibacterial and antifungal activities, contributing to the field of medicinal chemistry and pharmaceutical research (Demirbas et al., 2004).
Propriétés
IUPAC Name |
2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYIKJSMBGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)


![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)


